Ethyl 2-cyanoacrylate

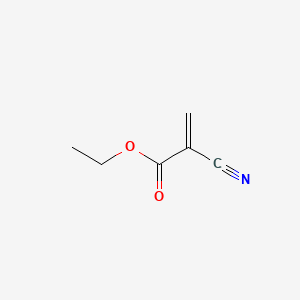

Description

Ethyl 2-cyanoacrylate (ECA) is a highly reactive monomer belonging to the cyanoacrylate family. Its molecular formula is C₆H₇NO₂, with an average molecular mass of 125.13 g/mol and a density of 1.04 g/cm³ . ECA polymerizes rapidly via anionic or radical mechanisms in the presence of moisture, forming strong adhesive bonds within seconds. It is a key component in commercial "instant adhesives," typically comprising 80–90% ECA and 1–14% poly(methyl methacrylate) (PMMA) as a stabilizer . Applications range from household repairs to industrial bonding and biomedical uses due to its fast curing and high tensile strength.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJXOREULPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-30-5 | |

| Record name | Poly(ethyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025279 | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

82.78 °C (closed cup), 75 °C c.c. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.040 at 20 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, liquid | |

CAS No. |

7085-85-0, 25067-30-5 | |

| Record name | Ethyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G95FOH7SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20 to -25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reaction Mechanism

In the condensation phase, ethyl cyanoacetate reacts with formaldehyde (typically paraformaldehyde) in a toluene or acetonitrile solvent. Piperidine or similar bases catalyze the formation of a polymeric intermediate via Knoevenagel condensation. The reaction proceeds through an enolate intermediate, which attacks the electrophilic carbon of formaldehyde, yielding a poly(ethyl cyanoacrylate) oligomer.

The oligomer is then subjected to thermal depolymerization at 170–200°C under reduced pressure (400 Pa), cleaving the polymer chains into monomeric ECA. This step is critical for minimizing side products such as diethyl dicyanoglutarate (DEDCG), which forms during incomplete depolymerization.

Industrial-Scale Parameters

-

Condensation :

-

Depolymerization :

Yield : 80–90% monomer recovery after distillation.

Catalytic Synthesis with Ytterbium Triflate

Recent advancements utilize ytterbium triflate (Yb(OTf)₃) as a Lewis acid catalyst to streamline ECA synthesis. This method enhances reaction efficiency and reduces polymerization side reactions.

Procedure

-

Initial Condensation : Paraformaldehyde (1.80 g, 60 mmol) and ethyl cyanoacetate (3.39 g, 30 mmol) are stirred in acetonitrile at 90°C for 30 minutes.

-

Catalyst Addition : A solution of Yb(OTf)₃ (1.86 g, 3 mmol) in acetonitrile is introduced, and the reaction proceeds at room temperature for 23 hours.

-

Monitoring : Nuclear magnetic resonance (NMR) tracks cyanoacetate-to-cyanoacrylate conversion, reaching 70.67% at 23 hours.

Advantages :

-

Eliminates high-temperature depolymerization.

-

Reduces energy input by 40% compared to traditional methods.

Limitations :

-

Requires post-synthesis purification to remove residual catalyst.

Synthesis from Waste Residues

This compound can be regenerated from depolymerization waste residues (WR), which contain DEDCG and low-molecular-weight oligomers. This approach aligns with circular economy principles.

Key Steps

-

Waste Characterization : WR comprises 60–70% DEDCG and 20–30% oligomers.

-

Recondensation : WR reacts with paraformaldehyde in toluene, reforming poly(ethyl cyanoacrylate) via step-growth polymerization.

-

Depolymerization : The repolymerized material undergoes thermal cracking at 180°C under vacuum, yielding ECA with 75–85% purity.

Yield : 65–70% monomer recovery, contingent on WR composition.

Purification and Stabilization Techniques

Post-synthesis purification is critical for removing impurities such as ethanol , vinyl cyanide , and unreacted monomers, which accelerate premature polymerization.

Distillation and Degassing

-

Fractional Distillation :

-

Nitrogen Bubbling :

Stabilization Additives

Comparative Analysis of Preparation Methods

| Method | Catalyst | Temperature Range | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional | Piperidine | 80–200°C | 80–90 | Scalable, well-established | Energy-intensive depolymerization |

| Ytterbium Triflate | Yb(OTf)₃ | 90°C (RT post-add) | 70.7 | Lower energy, room-temp polymerization | Catalyst removal required |

| Waste-Residue Recycling | None | 180°C | 65–70 | Sustainable, reduces waste | Lower purity, requires reprocessing |

Chemical Reactions Analysis

Anionic Polymerization Mechanism

Ethyl 2-cyanoacrylate polymerizes rapidly in the presence of moisture or weak bases (e.g., atmospheric humidity). The mechanism involves:

Initiation

-

Moisture acts as a weak nucleophile, attacking the electrophilic β-carbon of the double bond (C=C).

-

This generates a propagating anion (C=C⁻) and a cation (H₃O⁺) .

Propagation

-

The anion attacks another monomer’s electrophilic carbon, forming a growing polymer chain.

-

The reaction is highly exothermic, releasing significant heat .

Termination

-

Occurs when the anion is neutralized by a proton source (e.g., water or acidic impurities).

Key Factors Influencing Anionic Polymerization

-

Moisture : Even trace amounts (e.g., atmospheric humidity) trigger rapid polymerization .

-

Temperature : Elevated temperatures accelerate reaction rates but may lead to uncontrolled polymerization .

-

Inhibitors : Acetic acid or 1,3-propanesultone suppress anionic polymerization by neutralizing the anion .

| Inhibitor | Concentration | k_p (L·mol⁻¹·s⁻¹) | k_t (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| Acetic acid | 7.0 wt% | 1622 | 4.11 × 10⁸ |

| 1,3-Propanesultone | 0.5 wt% | 1610 | 4.04 × 10⁸ |

| Data from radical polymerization suppression studies . |

Radical Polymerization

Radical polymerization is achieved by adding inhibitors (e.g., acetic acid) to suppress anionic pathways. The mechanism involves:

Initiation

-

Thermal decomposition of azo-initiators (e.g., AIBN) generates cyanoisopropyl radicals.

-

These radicals abstract hydrogen from the monomer, forming a propagating radical .

Propagation

-

Rapid chain growth occurs as the radical adds monomer units.

-

Propagation rates (k_p) for this compound are exceptionally high (~1,600 L·mol⁻¹·s⁻¹) compared to methacrylates .

Termination

-

Termination occurs via bimolecular radical recombination or disproportionation.

Comparison of Radical Polymerization Rates

| Monomer | k_p (L·mol⁻¹·s⁻¹) | k_t (L·mol⁻¹·s⁻¹) |

|---|---|---|

| This compound | ~1,600 | ~4 × 10⁸ |

| Methyl methacrylate (MMA) | ~300 | ~10⁶ |

| Data from bulk polymerization studies . |

Controlled Polymerization Using DMSO

DMSO (dimethyl sulfoxide) enables controlled polymerization by stabilizing intermediates. Key findings:

-

High molecular weight polymers (M_n up to 1,877 kDa) are achieved with low DMSO concentrations (e.g., 0.05 equivalents) .

-

Low polydispersity (PDI ≈ 1.02) indicates uniform chain growth, critical for recyclable plastics .

| DMSO Equivalents | M_n (kDa) | PDI |

|---|---|---|

| 0.05 | 318 ± 43 | 1.024 |

| Higher concentrations | Up to 1,877 | ~1.02 |

| Data from acetone-based polymerizations . |

Scientific Research Applications

Tissue Adhesive

ECA is widely used as a tissue adhesive in surgical procedures. It serves as an alternative to traditional sutures and staples, providing several advantages:

- Rapid Wound Closure : ECA forms a strong bond upon contact with moisture, allowing for quick sealing of wounds .

- Reduced Infection Risk : Studies indicate that ECA has antibacterial properties, which can help minimize the risk of surgical site infections .

- Versatility : It can be applied in various surgical contexts, including cardiovascular and thoracic surgery. Research has shown that ECA performs comparably to sutures in terms of histopathological outcomes, suggesting it can effectively control hemorrhage and facilitate tissue repair .

Case Study: Histopathological Effects

A study involving Sprague-Dawley rats compared the effects of ECA with conventional suturing methods. The results indicated no significant histopathological differences between the two methods regarding tissue bonding and inflammatory responses . This supports the use of ECA as a viable alternative in surgical settings.

Drug Delivery Systems

ECA has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form strong bonds with biological materials. Key findings include:

- Nanocapsule Formation : ECA can be utilized to create nanocapsules for targeted drug delivery through interfacial polymerization techniques .

- Sustained Release Mechanisms : Research indicates that ECA can be integrated into polyelectrolyte multilayer systems designed for sustained release of therapeutic agents .

Wound Closure

In clinical settings, ECA is frequently employed for closing small cuts and wounds:

- Clinical Success Rate : Studies report a clinical success rate of approximately 95% when using ECA for wound closure .

- Ease of Use : Its application is straightforward and requires minimal training for healthcare professionals, making it accessible for various medical personnel.

Biocompatibility and Toxicity

The biocompatibility of ECA has been extensively studied:

- Cytotoxicity Tests : Various studies have assessed the cytotoxic effects of ECA on different cell types, indicating that while some toxicity is present at high concentrations, it is generally considered safe for use in medical applications when properly diluted .

- Absorption Studies : Research has shown that ECA can be absorbed by biological tissues without significant adverse effects, further supporting its use as a tissue adhesive .

Data Summary Table

Mechanism of Action

The primary mechanism of action for ethyl 2-cyanoacrylate is its rapid polymerization upon contact with moisture. This reaction forms long chains of molecules that create a strong and durable bond between two surfaces . The polymerization process is initiated by the presence of moisture, which acts as a catalyst .

Comparison with Similar Compounds

Methyl 2-Cyanoacrylate (MCA)

MCA (C₅H₅NO₂) is the shortest-chain cyanoacrylate derivative. Compared to ECA:

- Cytotoxicity: MCA exhibits higher cytotoxicity.

- Polymerization Kinetics : MCA polymerizes faster than ECA due to its smaller ester group, but ECA offers better flexibility in cured bonds.

- Applications : MCA is less biocompatible, limiting its medical use compared to ECA .

Table 1: Ethyl vs. Mthis compound

| Property | This compound | Mthis compound |

|---|---|---|

| Molecular Formula | C₆H₇NO₂ | C₅H₅NO₂ |

| Cytotoxicity | Low (no inhibitory zones) | High (inhibitory zones) |

| Curing Time | 10–30 seconds | <5 seconds |

| Applications | Biomedical, industrial | Limited to non-medical uses |

n-Butyl and 2-Octyl Cyanoacrylates

Longer alkyl chains (e.g., n-butyl, octyl) modify properties significantly:

- Biocompatibility: 2-Octyl cyanoacrylate (Dermabond) is FDA-approved for wound closure due to reduced tissue inflammation compared to ECA .

- Flexibility : Longer chains lower glass transition temperature (Tg), enhancing flexibility.

- Medical Use : n-Butyl derivatives (e.g., Histoacryl) are preferred for internal sutures, whereas ECA is used for superficial adhesives .

Table 2: Ethyl vs. Longer-Chain Cyanoacrylates

| Property | This compound | n-Butyl 2-Cyanoacrylate | 2-Octyl Cyanoacrylate |

|---|---|---|---|

| Viscosity | Moderate | High | Very High |

| Polymerization Time | 10–30 seconds | 30–60 seconds | 60–120 seconds |

| Biocompatibility | Moderate | High | Very High (FDA-approved) |

| Common Uses | Industrial adhesives | Surgical sutures | Wound closure |

Allyl 2-Cyanoacrylate (ACA)

- Thermal Resistance : ACA exhibits superior heat resistance (up to 120°C) due to heat-induced crosslinking, unlike ECA, which degrades above 80°C .

- Mechanical Strength : ACA bonds show higher lap-shear strength (15–20 MPa) post-thermal aging compared to ECA (10–12 MPa) .

Isobutyl 2-Cyanoacrylate (IBCA)

IBCA (C₈H₁₁NO₂) is notable in medical embolization:

- Physical Properties : IBCA has lower viscosity (1.5 cP) and longer polymerization time (5–10 minutes) vs. ECA (2.5 cP, 10–30 seconds), making it suitable for catheter-based procedures .

- Fragmentability : IBCA’s high spreadability and fragmentability reduce complications in vascular embolization, whereas ECA is used for intraoperative applications .

Herbicidal Derivatives

ECA derivatives with pyrazole or triazole moieties (e.g., Compound 10n) show enhanced herbicidal activity. For example:

- Bioactivity : Compound 10n achieved 80% inhibition against Alopecurus aequalis, outperforming the reference compound NK-9717 (75%) .

- Structural Impact: Electron-withdrawing groups (e.g., trifluoromethyl) in derivatives like ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate improve weed control .

Polymerization Kinetics

ECA’s radical polymerization rate coefficient (kp = 1,622 L·mol⁻¹·s⁻¹) is 5× higher than methyl methacrylate (MMA, kp = 330 L·mol⁻¹·s⁻¹) due to nitrile group stabilization . Chloroacrylate derivatives (e.g., ethyl 2-chloroacrylate) show similar kp values, indicating substituent effects on radical stability .

Table 3: Polymerization Rate Coefficients at 30°C

| Monomer | kp (L·mol⁻¹·s⁻¹) | kt (L·mol⁻¹·s⁻¹) |

|---|---|---|

| This compound | 1,622 | 4.11 × 10⁸ |

| Methyl Methacrylate (MMA) | 330 | 1.20 × 10⁷ |

| Ethyl 2-Chloroacrylate | 1,600 | 3.90 × 10⁸ |

Biological Activity

Ethyl 2-cyanoacrylate (ECA) is a fast-curing adhesive commonly used in medical applications, particularly as a tissue adhesive in surgical procedures. Its biological activity encompasses a range of effects, including antimicrobial properties, cytotoxicity, and implications for tissue healing. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of ECA.

Antimicrobial Activity

ECA has been shown to exhibit significant antimicrobial properties against various pathogens, making it useful in preventing surgical site infections.

- In Vitro Studies : Research indicates that ECA demonstrates bacteriostatic activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae. In a study, inhibition halos were observed for these bacteria when exposed to ECA, with statistical significance noted for S. aureus and K. pneumoniae (p < 0.0001) .

| Bacteria | Inhibition Halo (mm) |

|---|---|

| Staphylococcus aureus | 3.02 ± 0.43 |

| Klebsiella pneumoniae | 1.84 ± 0.08 |

| Escherichia coli | 2.38 ± 0.14 |

| Pseudomonas aeruginosa | No inhibition |

- Clinical Implications : The antibacterial effect of ECA supports its use in surgical applications where infection control is critical .

Cytotoxicity and Biocompatibility

While ECA is effective as an adhesive, its cytotoxic effects on cells have been a concern.

- Cytotoxicity Testing : In vitro studies using L929 mouse fibroblasts revealed that ECA can be cytotoxic at certain concentrations. A tenfold dilution resulted in approximately a 10% decrease in cell viability, although higher cell densities showed resilience against this toxicity .

- Histopathological Effects : A study involving Sprague-Dawley rats assessed the histopathological consequences of ECA application in various tissues, including myocardium and abdominal aorta. Results indicated that while there was some foreign body reaction and inflammation, ECA did not significantly interfere with local osteoblastic activity or healing processes .

Tissue Healing and Mechanical Strength

ECA has been evaluated for its effectiveness in promoting tissue healing and providing mechanical support in surgical settings.

- Biomechanical Studies : In fracture fixation studies, ECA outperformed butyl cyanoacrylate regarding maximum load and yield point strength over time . The following table summarizes key findings:

| Time (days) | Adhesive Type | Maximum Load (N) | Yield Point Strength (N) |

|---|---|---|---|

| 60 | This compound | 138.7 ± 12.4 | 119.8 ± 14.1 |

| Butyl 2-cyanoacrylate | 112.6 ± 8.9 | 105.8 ± 8.9 | |

| 120 | This compound | 141.4 ± 13.1 | 124.6 ± 16.8 |

| Butyl 2-cyanoacrylate | 124.2 ± 12.2 | 112.6 ± 9.2 | |

| 180 | This compound | 153.7 ± 10.6 | 129.7 ± 13 |

| Butyl 2-cyanoacrylate | 129.8 ± 14.8 | 113 ± 11.4 |

Q & A

Q. What are the standard methods for synthesizing and characterizing ethyl 2-cyanoacrylate in laboratory settings?

this compound is synthesized via condensation of ethyl 2-cyanoacetate with formaldehyde, followed by thermal depolymerization to yield the monomer . Key characterization techniques include:

- NMR spectroscopy : To confirm molecular structure and purity.

- FTIR : To identify functional groups (e.g., C≡N at ~2250 cm⁻¹, ester C=O at ~1750 cm⁻¹).

- Gas chromatography-mass spectrometry (GC-MS) : To detect residual solvents (e.g., methanol, ethanol) and inhibitors like hydroquinone or TBC (4-tert-butylcatechol) .

- Density and viscosity measurements : Critical for polymerization kinetics studies (density ~1.04 g/cm³ at 20°C) .

Q. How does the polymerization mechanism of this compound differ between radical and anionic pathways?

this compound polymerizes rapidly via anionic initiation (e.g., moisture, amines), but radical polymerization can be induced using inhibitors like acetic acid or 1,3-propanesultone to suppress anionic pathways. Key parameters:

Q. What are the critical stability considerations for storing this compound in research laboratories?

- Stabilizers : TBC (0.1–1 wt%) prevents premature polymerization by scavenging free radicals .

- Storage conditions : Sealed containers under inert gas (N₂/Ar) at 2–8°C to minimize moisture exposure .

- Degradation indicators : Cloudiness or viscosity increase signals oligomer formation; discard if polymerization initiates.

Advanced Research Questions

Q. How can researchers optimize purification protocols to reduce irritant byproducts in this compound adhesives?

A patented method involves deaerating the adhesive under reduced pressure (100–10,000 Pa) while blowing inert gas (e.g., N₂) at 5–50°C. This reduces volatile impurities like acrylonitrile and ethanol to 1–150 ppm, addressing odor and whitening issues . Validation requires:

- Headspace GC-MS : To quantify residual volatiles.

- Accelerated aging tests : Assess long-term stability under humidity/temperature stress.

Q. What methodologies are used to evaluate the biocompatibility of this compound in medical applications?

- In vitro cytotoxicity assays : ISO 10993-5 compliant tests using L929 fibroblasts to measure cell viability post-exposure .

- Histopathological analysis : In vivo studies in animal models (e.g., rat lung or bone grafts) to assess inflammation, fibrosis, and adhesive degradation over 4–12 weeks .

- Mechanical testing : Tensile strength and adhesion metrics compared to surgical sutures or commercial medical adhesives.

Q. How can phase-separation challenges in this compound composites be resolved for microscopy applications?

For multiphase samples (<50 µm phases), mount polished specimens using this compound as an adhesive on epoxy resin. Key steps:

- Cryogenic cutting : Minimize thermal degradation.

- Polishing : Use Al₂O₃ powder and ethanol to avoid solvent-induced swelling .

- Cross-sectional SEM/EDS : Validate phase integrity post-mounting.

Q. What experimental approaches resolve contradictions in reported polymerization rate constants (kₚ and kₜ)?

Discrepancies arise from inhibitor efficacy and measurement techniques (e.g., rotating sector vs. pulsed laser polymerization). To reconcile

Q. How can this compound be modified to enhance its mechanical properties for nanotechnology applications?

- Additive integration : Fumed silica (5–10 wt%) increases viscosity; rubber particles improve impact resistance .

- Nanocomposite synthesis : Poly(this compound) nanoparticles (100–200 nm) fabricated via interfacial polymerization for drug delivery systems .

- Surface functionalization : Plasma treatment or covalent grafting (e.g., PEGylation) to tailor hydrophobicity .

Q. What protocols improve latent fingerprint visualization using this compound fuming?

- Vapor exposure : 30-minute fuming at 54–56°C (bp under reduced pressure) optimizes contrast .

- Post-treatment with europium oxide : Enhances luminescence for low-ridge-density prints.

- Validation metrics : Compare ridge clarity and minutiae detection rates pre/post-treatment using standardized grading scales .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.